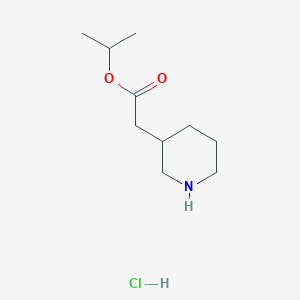
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
Übersicht
Beschreibung
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is a compound with the IUPAC name isopropyl 2-(piperidin-3-yl)acetate hydrochloride . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Molecular Structure Analysis
The molecular weight of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is 221.73 . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical drugs. Piperidine, a core component of this compound, is found in many therapeutic agents due to its ability to interact with biological targets. The compound’s structure allows for the creation of diverse pharmacophores, which can lead to the development of new medications with potential activity against a variety of diseases .
Development of Central Nervous System (CNS) Agents
The piperidine moiety is particularly significant in the development of CNS agents. Its incorporation into drug design has led to the discovery of compounds with analgesic, anticonvulsant, and antidepressant properties. This compound’s ability to cross the blood-brain barrier makes it an excellent candidate for CNS drug development .
Analgesic Research
Research into pain management can benefit from Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride due to its structural similarity to known analgesics. By modifying the piperidine ring or its substituents, researchers can synthesize novel compounds that may offer improved pain relief with fewer side effects .
Anti-Infective Agents
The piperidine ring is a common feature in anti-infective agents, including antivirals and antibiotics. This compound could serve as a starting point for the synthesis of new agents that combat resistant strains of bacteria and viruses, addressing a critical need in infectious disease treatment .
Oncology Research
In oncology, the piperidine structure is explored for its potential in cancer therapy. It can be used to create molecules that target specific pathways involved in cancer cell proliferation and survival. This compound’s versatility in chemical reactions makes it a valuable tool in the design of anticancer agents .
Molecular Imaging
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride: can be used to synthesize contrast agents for imaging techniques like MRI and PET scans. Piperidine derivatives can be tagged with imaging isotopes, aiding in the diagnosis and monitoring of various health conditions .
Neurodegenerative Disease Research
The compound’s ability to be modified into biologically active molecules makes it useful in the study of neurodegenerative diseases. Researchers can design molecules that modulate neurotransmitter systems, potentially leading to treatments for conditions like Alzheimer’s and Parkinson’s disease .
Chemical Biology and Proteomics
In chemical biology, this compound can be utilized to probe protein interactions and functions. It can be incorporated into small molecules that bind to proteins, helping to elucidate their roles in cellular processes and disease states .
Safety and Hazards
Safety information for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, is an important task of modern organic chemistry . This field is likely to continue to be a focus of research in the future.
Eigenschaften
IUPAC Name |
propan-2-yl 2-piperidin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVHCOLZHHHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



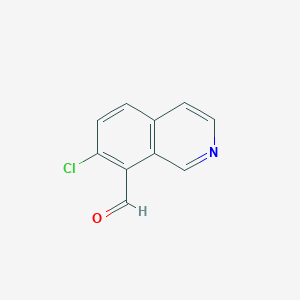
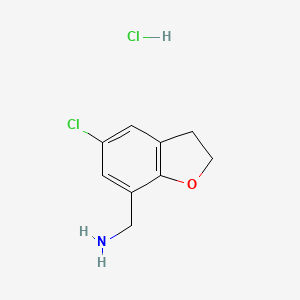


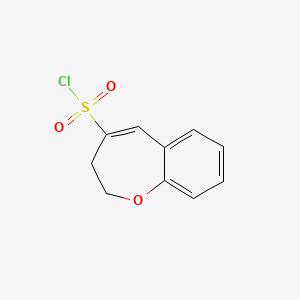



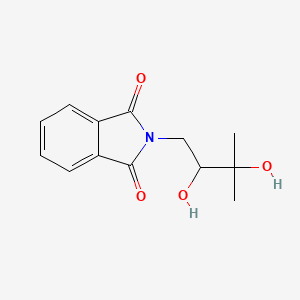


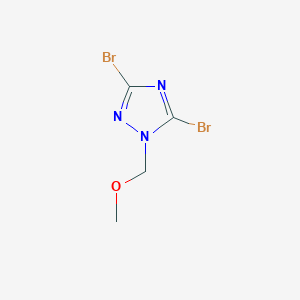
![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)